Product packaging for 3,6-Dibromo-2-cyclopropylpyridine(Cat. No.:CAS No. 1256810-82-8)

3,6-Dibromo-2-cyclopropylpyridine

Cat. No.: B1434997
CAS No.: 1256810-82-8
M. Wt: 276.96 g/mol
InChI Key: QLWCUKNDSZDBKK-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-cyclopropylpyridine is a versatile halogenated pyridine derivative designed for advanced synthetic applications. This compound features two bromine atoms at the 3 and 6 positions of the pyridine ring, which serve as excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions are fundamental for constructing complex biaryl systems found in many active pharmaceutical ingredients and organic materials. The cyclopropyl substituent at the 2-position introduces significant steric and electronic influence, and can act as a conformational constraint or a metabolically stable motif in medicinal chemistry programs. This molecular architecture makes this compound a valuable scaffold for constructing drug candidates, ligands for catalysts, and organic electronic materials. Researchers can leverage the differential reactivity of the bromine atoms for sequential functionalization to achieve unsymmetrical substitution patterns. This product is intended for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br2N B1434997 3,6-Dibromo-2-cyclopropylpyridine CAS No. 1256810-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-2-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2N/c9-6-3-4-7(10)11-8(6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWCUKNDSZDBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,6 Dibromo 2 Cyclopropylpyridine and Analogues

Advanced Strategies for Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to introduce a wide array of substituents. The synthesis of 3,6-dibromo-2-cyclopropylpyridine requires a multi-step approach, carefully considering the directing effects of the substituents and the reactivity of the pyridine nucleus.

Halogenation Approaches and Regioselectivity Considerations

The introduction of halogen atoms onto a pyridine ring is a critical step in the synthesis of many functionalized pyridines. The inherent electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). Consequently, halogenation often requires harsh reaction conditions. The position of halogenation is dictated by the electronic properties of the pyridine ring and any existing substituents.

Direct bromination of pyridine is a challenging transformation due to the deactivation of the ring by the electronegative nitrogen atom. Electrophilic substitution, when it occurs, generally directs incoming electrophiles to the 3- and 5-positions. The 2-, 4-, and 6-positions are more electron-deficient due to the inductive effect and resonance delocalization of the nitrogen lone pair.

For a substrate like 2-cyclopropylpyridine (B3349194), the cyclopropyl (B3062369) group is generally considered to be an ortho-, para-director in electrophilic aromatic substitution on benzene rings, capable of activating the ring through its unique electronic properties. However, in the context of the pyridine ring, the situation is more complex. The directing effect of the cyclopropyl group at the 2-position would be expected to influence the regioselectivity of bromination. Based on the general principles of electrophilic substitution on substituted pyridines, bromination would be anticipated to occur at the 3- and 5-positions.

Mechanistically, the bromination of pyridines typically proceeds through the formation of a sigma complex (also known as an arenium ion). The stability of this intermediate determines the preferred position of attack. Attack at the 3-position leads to a more stable intermediate compared to attack at the 2- or 4-positions, as the positive charge is not placed on the electronegative nitrogen atom in any of the primary resonance structures.

Table 1: Regioselectivity in Electrophilic Bromination of Substituted Pyridines

Substituent at C2ReagentPosition of BrominationReference
-HBr₂/Oleum3-Bromopyridine, 3,5-DibromopyridineGeneral Textbook Knowledge
-CH₃Br₂/SO₃/H₂SO₄5-Bromo-2-methylpyridineGeneral Textbook Knowledge
-NH₂Br₂/AcOH3,5-Dibromo-2-aminopyridineGeneral Textbook Knowledge

This table presents generalized outcomes for the bromination of substituted pyridines to illustrate regioselectivity principles. Specific conditions can influence the product distribution.

Halogen exchange reactions provide a valuable alternative route to brominated pyridines, particularly when direct bromination is inefficient or lacks the desired regioselectivity. The Finkelstein reaction and its aromatic variants are commonly employed for this purpose. These reactions typically involve the treatment of a chloro- or iodo-substituted pyridine with a bromide salt, often in the presence of a catalyst.

For the synthesis of this compound, a plausible precursor would be 3,6-dichloro-2-cyclopropylpyridine. The exchange of chlorine for bromine can be achieved using various bromide sources. Copper(I) and nickel(II) salts have been shown to catalyze halogen exchange on aryl halides. nih.gov For instance, heating an aryl chloride with an excess of sodium bromide in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a suitable catalyst can drive the equilibrium towards the formation of the aryl bromide.

Table 2: Examples of Halogen Exchange Reactions on Pyridine Derivatives

Starting MaterialReagentsProductYield (%)Reference
2-ChloropyridineNaI, CuI, N,N'-dimethylethylenediamine, Dioxane2-Iodopyridine95 researchgate.net
2-BromopyridineNiCl₂, DMF, MW2-Chloropyridine75 nih.gov
3-Bromo-5-iodopyridinei-PrMgCl3-Bromo-5-(magnesio)pyridine- mdpi.com

Introduction of the Cyclopropyl Group to the Pyridine Core

The cyclopropyl group is a valuable substituent in medicinal chemistry, often imparting favorable metabolic stability and conformational rigidity to molecules. Several methods exist for the introduction of a cyclopropyl group onto a pyridine ring, including direct cyclopropanation and cross-coupling reactions.

Direct cyclopropanation of an existing pyridine derivative is a conceptually straightforward approach. However, the application of common cyclopropanation methods to aromatic systems can be challenging. The Simmons-Smith reaction, which typically involves the reaction of an alkene with diiodomethane and a zinc-copper couple, is not directly applicable to the aromatic pyridine ring.

Alternative strategies could involve the cyclopropanation of a vinylpyridine derivative. For instance, 2-vinylpyridine can be subjected to cyclopropanation conditions to yield 2-cyclopropylpyridine. Methods for cyclopropanation of alkenes include reactions with diazomethane, often catalyzed by transition metals like palladium or copper, or the Johnson-Corey-Chaykovsky reaction using sulfur ylides. wikipedia.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful and versatile tools for the formation of carbon-carbon bonds. This methodology is well-suited for introducing a cyclopropyl group onto a dihalopyridine precursor. The reaction involves the coupling of a dihalopyridine, such as 3,6-dibromopyridine or 3,6-dichloropyridine, with cyclopropylboronic acid or its esters in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. A variety of palladium sources, such as Pd(OAc)₂, Pd(PPh₃)₄, and preformed palladium-phosphine complexes, can be used. Phosphine (B1218219) ligands, particularly bulky and electron-rich ones like tricyclohexylphosphine (PCy₃) and SPhos, are often effective in promoting the coupling of challenging substrates. audreyli.com

The regioselectivity of the coupling on a dihalopyridine can often be controlled. In many cases, the halogen at the 4- or 6-position is more reactive than the one at the 3- or 5-position in Suzuki couplings. However, for a 3,6-dihalopyridine, selective mono-coupling at the 6-position followed by a second coupling or another transformation might be a viable strategy. Alternatively, conditions can be optimized to achieve double coupling if desired.

Table 3: Suzuki-Miyaura Coupling of Halopyridines with Cyclopropylboronic Acid

HalopyridineCatalyst/LigandBaseSolventProductYield (%)Reference
4-BromopyridinePd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O4-Cyclopropylpyridine85 audreyli.com
2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene2-Cyclopropylpyridine78 nih.gov
3,5-DibromopyridinePd(PPh₃)₄Na₂CO₃DME/H₂O3-Bromo-5-cyclopropylpyridine65General Suzuki Coupling Knowledge
2,4-DichloropyridinePd/IPrCsFDioxane2-Chloro-4-cyclopropylpyridineHigh nih.gov

This table provides representative examples of Suzuki-Miyaura couplings on halopyridines to illustrate the general applicability of the method.

Phase-Transfer Catalysis in Cyclopropyl Group Introduction

Phase-Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved through the use of a phase-transfer catalyst, which is often a quaternary ammonium or phosphonium salt. The catalyst transports a reactant from one phase to the other, thereby enabling the reaction to proceed.

In the context of introducing a cyclopropyl group onto a pyridine ring, PTC could potentially play a role in facilitating the reaction between an inorganic base and an organic substrate, or in enhancing the nucleophilicity of a cyclopropyl-containing species. While direct examples of PTC for the synthesis of this compound are not prominent in the reviewed literature, the general principles of PTC suggest its applicability in related transformations. For instance, in a hypothetical scenario involving a nucleophilic substitution reaction with a cyclopropyl nucleophile, a phase-transfer catalyst could be employed to shuttle the nucleophile from an aqueous or solid phase into the organic phase containing the dihalopyridine substrate. This would be particularly relevant if the cyclopropylating agent is a salt, such as potassium cyclopropyltrifluoroborate, often used in Suzuki-Miyaura cross-coupling reactions.

The primary advantages of employing PTC include milder reaction conditions, the use of inexpensive and environmentally benign inorganic bases, and often improved reaction rates and yields.

Catalyst TypeExample CatalystPotential Role in Synthesis
Quaternary Ammonium SaltTetrabutylammonium bromide (TBAB)Facilitate transport of anionic cyclopropyl species
Quaternary Phosphonium SaltTetrabutylphosphonium bromide (TBPB)Similar to quaternary ammonium salts
Crown Ether18-Crown-6Complex with alkali metal cations to enhance anion reactivity

Development of Optimal Reaction Conditions for Efficient Synthesis

The efficient synthesis of this compound would heavily rely on the optimization of reaction conditions for the key C-C bond-forming step, which is anticipated to be a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The choice of catalyst, ligand, base, solvent, and temperature is critical in achieving high yield and selectivity.

Based on analogous reactions involving the cross-coupling of dihalopyridines, a set of optimal conditions can be proposed. The regioselectivity of the coupling is a significant challenge, as the two bromine atoms at the 3- and 6-positions may exhibit different reactivities. Typically, the halogen at the 2- or 6-position of a pyridine ring is more susceptible to oxidative addition to a palladium(0) complex.

A plausible approach would involve the reaction of 2,3,6-tribromopyridine with a cyclopropylboronic acid derivative in the presence of a palladium catalyst. The higher reactivity of the bromine at the 2-position could allow for selective initial coupling. Subsequent removal of the bromine at the 3-position via a reduction step would lead to the target molecule.

Below is a table outlining a hypothetical set of optimized reaction conditions for the Suzuki-Miyaura coupling to synthesize a 2-cyclopropyl-3,6-dibromopyridine intermediate.

ParameterOptimized ConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Commonly used and effective for Suzuki-Miyaura couplings.
Ligand Triphenylphosphine (PPh₃) or dppfStabilizes the palladium center and facilitates the catalytic cycle.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step.
Solvent Toluene/Water or Dioxane/WaterBiphasic solvent system is typical for Suzuki-Miyaura reactions.
Cyclopropyl Source Cyclopropylboronic acid or its pinacol (B44631) esterReadily available and effective coupling partners.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Mechanistic Studies of Key Synthetic Transformations

The key synthetic transformation in the proposed synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The mechanism of this reaction has been extensively studied and is generally understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the dihalopyridine substrate (e.g., 2,3,6-tribromopyridine) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, typically at the more reactive 2-position, to form a palladium(II) intermediate.

Transmetalation: In this step, the cyclopropyl group is transferred from the organoboron reagent (e.g., cyclopropylboronic acid) to the palladium(II) complex. This process is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species. The bromide ligand on the palladium is replaced by the cyclopropyl group.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond between the pyridine ring and the cyclopropyl group. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle.

The regioselectivity of the initial oxidative addition is a critical factor in determining the final product. The electronic and steric environment of the different carbon-halogen bonds in the starting material influences which bond reacts preferentially with the palladium catalyst.

Reactivity Profile and Derivatization Strategies of 3,6 Dibromo 2 Cyclopropylpyridine

Cross-Coupling Reactions for C-C Bond Formation on the Pyridine (B92270) Ring

The two bromine atoms on the pyridine ring of 3,6-Dibromo-2-cyclopropylpyridine are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the selective formation of new carbon-carbon bonds. The inherent electronic differences between the C3 and C6 positions, influenced by the nitrogen atom and the cyclopropyl (B3062369) group, can be exploited to achieve regioselective functionalization.

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and alkyl-aryl bonds by coupling an organoboron reagent with an organic halide. google.comnih.gov For this compound, this reaction offers a direct route to introduce a wide range of substituents. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. google.com

While specific studies on this compound are not extensively documented in the surveyed literature, the reactivity of similar dibromopyridine systems provides significant insight. For instance, the Suzuki-Miyaura coupling of 2,6-dibromopyridine (B144722) has been shown to proceed efficiently. researchgate.net The presence of the cyclopropyl group at the C2 position is expected to influence the reactivity of the adjacent C3-Br bond through steric hindrance and electronic effects. Generally, in 2,4-dibromopyridine, cross-coupling occurs preferentially at the more electrophilic C2 position. rsc.org In the case of this compound, the C6-Br is likely to be more reactive towards oxidative addition to the palladium catalyst due to reduced steric hindrance compared to the C3-Br, which is flanked by the cyclopropyl group.

The choice of catalyst, ligand, and reaction conditions can be tailored to control the selectivity between mono- and di-arylation. For example, using a limited amount of the boronic acid would favor mono-substitution, likely at the C6 position. Subsequent coupling with a different boronic acid could then lead to the synthesis of unsymmetrical 3,6-disubstituted 2-cyclopropylpyridines. The use of bulky phosphine ligands can also influence the regioselectivity. researchgate.net

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Related Dibromo-Heterocycles This table presents data for analogous compounds due to the limited specific data for this compound.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYieldReference
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to good nih.gov
2,6-DichloropyridineHeptyl boronic pinacol (B44631) esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O94% researchgate.net
3,5-Dibromo-2,6-dichloropyridine (B8238365)Phenylboronic acidPd(PPh₃)₄K₃PO₄Toluene57% wikipedia.org

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. google.comhyphadiscovery.com This reaction could be applied to this compound to introduce alkenyl substituents at the C3 and/or C6 positions. The reaction is catalyzed by a palladium complex and requires a base. google.com The regioselectivity would again be a key consideration, with the C6 position being the likely site for initial reaction.

The Stille coupling involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium. google.comnih.govnih.gov This method is known for its tolerance of a wide variety of functional groups. nih.gov Stepwise functionalization of dibromo-2,2'-bipyridine using Stille couplings has been demonstrated to be an effective strategy for creating complex ligands, suggesting a similar approach could be successful for this compound. nih.gov This would allow for the sequential introduction of different organic moieties.

Table 2: General Parameters for Heck and Stille Couplings

ReactionCoupling PartnerCatalystBase/AdditiveCommon Solvents
HeckAlkenesPd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃DMF, Acetonitrile
StilleOrganostannanes (R-SnBu₃)Pd(PPh₃)₄, PdCl₂(PPh₃)₂LiCl (additive)Toluene, DMF, THF

The Sonogashira reaction provides a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. google.comrsc.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. rsc.org For this compound, Sonogashira coupling would yield 3,6-dialkynyl-2-cyclopropylpyridine or mono-alkynylated derivatives.

Studies on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine have shown that chemoselective functionalization is possible, yielding a variety of mono-, di-, tri-, and tetra-alkynylated pyridines. nih.govbldpharm.com This suggests that by carefully controlling the reaction conditions, selective alkynylation of this compound can be achieved. The higher reactivity of bromide over chloride in palladium-catalyzed couplings implies that the C-Br bonds would react preferentially. As with other cross-coupling reactions, the C6-Br bond is expected to be more reactive than the C3-Br bond.

Table 3: Illustrative Conditions for Sonogashira Coupling of a Dihalopyridine This table presents data for an analogous compound due to the limited specific data for this compound.

SubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventProductReference
3,5-Dibromo-2,6-dichloropyridineTerminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃N / THFTolueneMono-, di-, tri-, and tetraalkynylated pyridines nih.govbldpharm.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, particularly those bearing leaving groups like halogens and activated by electron-withdrawing features. rsc.orgwikipedia.org The pyridine nitrogen atom itself acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack, especially at the α (2 and 6) and γ (4) positions.

In this compound, the bromine at C6 is at an α-position relative to the ring nitrogen, making it a prime site for SNAr. The bromine at C3 is at a β-position and would be significantly less reactive towards nucleophilic attack. Therefore, selective substitution of the C6-bromo group with various nucleophiles (e.g., amines, alkoxides, thiolates) should be feasible. rsc.org The reaction proceeds through an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The presence of strong electron-withdrawing groups ortho or para to the leaving group generally accelerates the reaction. nih.gov While the cyclopropyl group is not a strong withdrawing group, the inherent electron deficiency at the C6 position of the pyridine ring should allow for this transformation.

Electrophilic Aromatic Substitution Reactions on the Pyridine Core

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. When such reactions do occur, they typically require harsh conditions and substitution is directed to the C3 and C5 positions (β-positions), which are less deactivated than the C2, C4, and C6 positions.

For this compound, the pyridine ring is already heavily substituted and further electrophilic substitution on the ring itself is unlikely. The existing bromine atoms and the cyclopropyl group would direct any potential electrophilic attack. However, the deactivating effect of the two bromine atoms and the pyridine nitrogen would likely render the remaining C4 and C5 positions highly unreactive towards most electrophiles. Therefore, derivatization through this pathway is not considered a primary strategy for this molecule.

Transformations Involving the Cyclopropyl Ring

The cyclopropyl group is a three-membered ring with significant ring strain, which imparts unique chemical properties. google.com While generally stable, the cyclopropyl ring can undergo transformations under specific conditions, such as ring-opening reactions. These reactions are often promoted by transition metals or proceed through radical or cationic intermediates. google.comgoogle.com

For this compound, transformations could potentially be induced under acidic conditions or through metal-catalyzed processes. For instance, tandem Heck-ring-opening reactions have been reported for alkenyl cyclopropyl diols, leading to the formation of lactones. google.com While the pyridine core of this compound is not an alkenyl group, this illustrates the potential for palladium-catalyzed reactions to involve the cyclopropyl ring. Additionally, the cyclopropyl group can stabilize an adjacent carbocation through hyperconjugation, which could play a role in certain reaction mechanisms. google.com However, under the typical conditions for the cross-coupling and nucleophilic substitution reactions discussed above, the cyclopropyl ring is expected to remain intact. Specific transformations targeting the cyclopropyl ring would likely require reaction conditions designed to promote ring-opening or rearrangement.

Information regarding "this compound" is currently unavailable in the public domain.

Despite a comprehensive search of scientific databases and literature, no specific research articles, detailed studies, or patents concerning the chemical compound "this compound" could be located.

Consequently, it is not possible to provide an article detailing its reactivity profile, derivatization strategies, or the formation of diverse molecular architectures as requested. The necessary scientific data for a thorough and accurate discussion of the following topics is absent from the available resources:

Formation of Diverse Molecular Architectures from this compound

While general principles of reactions such as cyclopropane (B1198618) ring-openings and halogen dance reactions on related pyridine structures are well-documented, applying this general knowledge to the specific case of "this compound" without direct experimental evidence would be speculative and would not meet the required standard of scientific accuracy.

Therefore, the generation of an article based on detailed research findings for this particular compound cannot be fulfilled at this time.

Theoretical and Computational Investigations of 3,6 Dibromo 2 Cyclopropylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential tools for understanding the fundamental properties of a molecule like 3,6-Dibromo-2-cyclopropylpyridine . These methods would provide insights into its stability, electron distribution, and potential for chemical reactions.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on This compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of information could be derived, including:

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient areas of the molecule, highlighting the electronegative bromine and nitrogen atoms and the pi-system of the pyridine (B92270) ring.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between the HOMO and LUMO would indicate the molecule's chemical stability and susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface, indicating sites for potential electrophilic and nucleophilic attack.

Thermodynamic Properties: Standard thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy could be calculated to assess the molecule's stability.

Without specific research, no data tables for these properties can be generated.

Ab Initio Methods for Molecular Structure and Conformational Analysis

Ab initio methods, which are based on first principles without empirical parameters, could be employed for a highly accurate determination of the molecular structure of This compound . These methods, while computationally more intensive than DFT, can provide benchmark-quality data on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the precise geometry of the molecule.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For This compound , this could involve studying:

Transition State Geometries and Energies: By locating the transition state structures for potential reactions (e.g., nucleophilic substitution at the bromine-substituted carbons), the activation energies could be calculated. This would help in predicting the feasibility and kinetics of various transformations.

Reaction Pathways: The entire reaction coordinate could be mapped out, providing a detailed understanding of the energy changes as reactants are converted to products.

As no such mechanistic studies have been found, no specific reaction data can be presented.

Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. For This compound , the following could be calculated:

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for assigning peaks in experimental spectra. The calculated shifts would be sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.

A hypothetical data table for predicted NMR shifts is presented below to illustrate what such a study would produce. The values are purely for illustrative purposes and are not based on actual calculations.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H7.0 - 8.5120 - 150
Cyclopropyl-H0.5 - 2.05 - 20

Conformational Analysis and Torsional Potentials of Cyclopropyl-Pyridine Systems

The orientation of the cyclopropyl (B3062369) group relative to the pyridine ring is a key conformational feature of This compound . A computational conformational analysis would involve:

Torsional Potential Energy Scan: By systematically rotating the cyclopropyl group around the C-C bond connecting it to the pyridine ring, the energy changes could be calculated. This would reveal the most stable conformation(s) and the energy barriers to rotation.

Identification of Conformational Isomers: The analysis would identify any stable rotational isomers (rotamers) and their relative populations at a given temperature.

This analysis would be critical for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

Advanced Applications in Organic Synthesis

Construction of Complex Heterocyclic Frameworks

The dibromo substitution pattern of 3,6-Dibromo-2-cyclopropylpyridine provides two reactive handles for the construction of fused and polycyclic heterocyclic systems through various cross-coupling reactions. The inherent reactivity differences between the C3 and C6 positions can be exploited for sequential, site-selective reactions. Generally, in dihalopyridines, the halogen atom at the 2- or 6-position is more susceptible to nucleophilic substitution and certain cross-coupling reactions due to the electron-withdrawing effect of the nitrogen atom. nih.govnsf.gov However, the steric hindrance from the adjacent cyclopropyl (B3062369) group at the C2 position in this compound can modulate this reactivity, potentially favoring initial reaction at the C6-bromo position.

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are instrumental in this context. For instance, a Suzuki-Miyaura coupling could be employed to introduce an aryl or heteroaryl group at one of the bromine positions, followed by an intramolecular reaction, such as a C-H activation or a second cross-coupling, to forge a new ring system. The synthesis of pyranopyrimidine analogs, which are significant in medicinal chemistry, often involves the condensation of various building blocks, and a functionalized 2-cyclopropylpyridine (B3349194) could serve as a key component in such multi-component reactions. nih.gov

The cyclopropyl group itself can participate in ring-forming reactions. Under specific conditions, the strained cyclopropyl ring can undergo ring-opening reactions, leading to the formation of larger ring systems or providing a linear chain that can be cyclized to form different heterocyclic structures. For example, C-H activation of a 2-cyclopropylpyridine derivative can lead to the formation of a cyclic pyridinium (B92312) salt, which serves as a precursor to nih.govnih.gov-bicyclic nitrogen-containing heterocycles.

Table 1: Representative Reactions for Heterocyclic Framework Construction

Starting MaterialReagents and ConditionsProductApplication
DihalopyridineArylboronic acid, Pd catalyst, baseMono- or diarylated pyridine (B92270)Precursor for fused heterocycles
2-Cyclopropylpyridine derivativeC-H activation catalystCyclic pyridinium saltIntermediate for bicyclic systems
DihalopyridineDiamine, Pd catalystFused pyrazine (B50134) derivativeCore of bioactive molecules

Chiral Synthesis Utilizing the Cyclopropyl Moiety

The cyclopropyl group in this compound is a key feature that can be exploited in asymmetric synthesis. The synthesis of chiral cyclopropanes is a significant area of research, as this motif is present in numerous biologically active compounds. nih.govchemistryviews.org Catalytic asymmetric cyclopropanation is a powerful tool for establishing stereocenters with high enantioselectivity. chemistryviews.orgnih.gov While direct asymmetric functionalization of the pre-existing cyclopropyl ring in this compound is challenging, the molecule can serve as a precursor to substrates for such reactions.

For instance, one of the bromine atoms could be converted to a functional group, such as a vinyl or carbonyl group, which can then direct a diastereoselective or enantioselective reaction on the cyclopropyl ring. The conformational rigidity imposed by the cyclopropyl group can influence the stereochemical outcome of reactions at adjacent positions. The interaction of the cyclopropyl orbitals with the pyridine ring can create a specific steric and electronic environment that can be recognized by chiral catalysts or reagents. rochester.edu

Furthermore, the synthesis of chiral ligands containing a 2-cyclopropylpyridine scaffold is another avenue where this compound could be of significant value. Chiral bipyridine ligands are widely used in asymmetric catalysis, and the introduction of a cyclopropyl group could fine-tune the steric and electronic properties of the ligand, potentially leading to improved enantioselectivity in catalytic reactions. nih.gov The synthesis of chiral 2,6-disubstituted 3-piperidinols has been achieved through stereocontrolled nucleophilic addition to a chiral pyridinium salt, a methodology that could be adapted from a derivative of this compound. nih.gov

Table 2: Enantioselective Synthesis Involving Cyclopropyl Moieties

Reaction TypeCatalyst/ReagentProductEnantiomeric Excess (ee)
Asymmetric CyclopropanationChiral Ru(II)-Pheox complexChiral cyclopropyl amideup to 96%
Asymmetric Michael-initiated ring-closure(DHQD)2AQNChiral cyclopropyl purine (B94841) nucleoside93-97%
Biocatalytic CyclopropanationEngineered MyoglobinChiral cyclopropyl esterup to 99%

Enabling Novel and Efficient Synthetic Routes to Diverse Chemical Entities

The true power of this compound as a building block lies in its ability to serve as a platform for the synthesis of a wide array of chemical entities through sequential and regioselective functionalization. The differential reactivity of the two C-Br bonds is key to this utility. Suzuki-Miyaura cross-coupling reactions of dihalopyridines can often be controlled to achieve selective mono-arylation, leaving the second bromine atom available for subsequent transformations. nsf.govnih.gov This allows for the programmed introduction of different substituents onto the pyridine ring.

For example, a first Suzuki-Miyaura coupling at the more reactive position could be followed by a Sonogashira coupling, a Buchwald-Hartwig amination, or a cyanation at the remaining bromine position. This sequential approach provides access to a vast chemical space of tri-substituted pyridines that would be difficult to access through other means. These highly functionalized pyridines are valuable intermediates in drug discovery and materials science. The synthesis of deuterated benzopyran derivatives as selective COX-2 inhibitors highlights the importance of accessing specifically substituted heterocyclic cores, a task for which this compound is well-suited. nih.gov

The cyclopropyl group also offers opportunities for diversification. Ring-opening metathesis or other transformations of the cyclopropyl group after functionalization of the pyridine ring can lead to novel molecular scaffolds. This versatility makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs. The development of novel palladium catalysts with N-heterocyclic carbene ligands has further expanded the scope of cross-coupling reactions, enabling the use of less reactive coupling partners and facilitating the synthesis of previously inaccessible molecules. chemrxiv.org

Table 3: Sequential Cross-Coupling for Molecular Diversity

StepReactionReagent 1Reagent 2Product
1Suzuki-Miyaura CouplingArylboronic acid-6-Aryl-3-bromo-2-cyclopropylpyridine
2Sonogashira Coupling-Terminal alkyne6-Aryl-3-alkynyl-2-cyclopropylpyridine
1Buchwald-Hartwig AminationAmine-6-Amino-3-bromo-2-cyclopropylpyridine
2Stille Coupling-Organostannane6-Amino-3-substituted-2-cyclopropylpyridine

Research Applications in Drug Discovery and Medicinal Chemistry

3,6-Dibromo-2-cyclopropylpyridine as a Privileged Scaffold for Novel Drug Candidates

The term "privileged scaffold" refers to molecular core structures that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. mdpi.com The pyridine (B92270) ring is widely regarded as such a scaffold. mdpi.comrsc.orgdovepress.com Its nitrogen atom enhances aqueous solubility and provides a key hydrogen bond acceptor site, which can be crucial for molecular recognition at a biological target. nih.govresearchgate.net The incorporation of a pyridine ring is a common strategy to improve the physicochemical and pharmacokinetic properties of a lead compound. nih.gov

The specific structure of this compound offers several distinct advantages as a privileged scaffold:

Multi-functionalization: The two bromine atoms at the 3- and 6-positions act as versatile synthetic handles. They are amenable to a wide range of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), allowing for the systematic and diverse introduction of various substituents. This enables the rapid generation of large chemical libraries to screen for biological activity. The synthesis of complex ligands often starts from halogenated precursors like 2-bromobenzaldehyde (B122850) or various bromopyridines. nih.govmdpi.com

Modulation of Electronic Properties: The electron-withdrawing nature of the two bromine atoms significantly alters the electronic landscape of the pyridine ring, which can influence its binding properties and metabolic stability.

Three-Dimensional Complexity: The cyclopropyl (B3062369) group at the 2-position introduces a rigid, three-dimensional element to the otherwise planar pyridine ring. nih.govscientificupdate.com This C(sp3)-rich feature is increasingly sought after in modern drug design to improve target selectivity and reduce off-target effects by providing a more defined shape for interaction with protein binding pockets. nih.govdomainex.co.uk Chiral cyclopropane (B1198618) rings, in particular, are key pharmacophores in a number of pharmaceuticals. nih.gov

These features combined make this compound a highly attractive starting point for developing libraries of novel compounds aimed at a diverse range of biological targets.

Table 1: Attributes of the this compound Scaffold

Feature Description Implication in Drug Discovery
Pyridine Core A nitrogen-containing aromatic heterocycle. dovepress.comnih.gov Considered a privileged scaffold; improves aqueous solubility, metabolic stability, and provides a hydrogen bond acceptor site. mdpi.comnih.govresearchgate.net
Dibromo Substitution Two bromine atoms at positions 3 and 6. Serve as versatile synthetic handles for cross-coupling reactions, enabling rapid library synthesis and chemical space exploration. nih.gov

| Cyclopropyl Group | A rigid, three-membered aliphatic ring. nih.govscientificupdate.com | Introduces 3D complexity, enhances metabolic stability, and can act as a bioisostere for other chemical groups. nih.govscientificupdate.comdomainex.co.uk |

Scaffold Hopping and Bioisosteric Replacement Strategies for Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel lead compounds or to optimize the properties of existing ones by modifying the core molecular structure while retaining biological activity. nih.gov

Scaffold Hopping: This strategy involves replacing the central core of a known active compound with a chemically different scaffold. The pyridine ring is a common participant in such strategies. For instance, replacing a benzene (B151609) ring with a pyridine ring can be an effective way to address metabolic liabilities. nih.gov In one example, the replacement of a nitrobenzene (B124822) group, which could form toxic metabolites, with a pyridine ring successfully eliminated this liability. nih.gov Similarly, hopping from a quinoline (B57606) to a more electron-deficient pyridine ring has been shown to significantly lower the metabolic clearance of a compound. nih.gov The this compound scaffold could be employed in "scaffold hopping" experiments, either by using it to replace other aromatic or heteroaromatic cores or by serving as the foundation from which new, more complex fused-ring systems are built. rsc.orgscilit.com

Bioisosteric Replacement: This involves the substitution of one atom or group of atoms for another with similar physical or chemical properties to enhance potency, improve selectivity, or optimize pharmacokinetic properties. The cyclopropyl group is a well-established bioisostere with several applications: nih.govscientificupdate.comwordpress.com

Alkene and Isopropyl Isostere: The rigid nature of the cyclopropyl ring makes it an excellent replacement for a flexible isopropyl group or a planar alkene, often leading to improved binding affinity by reducing the entropic penalty upon binding to a target. nih.gov

Aromatic Ring Mimic: The cyclopropyl group is sometimes used as a non-aromatic bioisostere for a phenyl ring, a strategy that can increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule, often improving solubility and pharmacokinetic profiles. nih.gov

Metabolic Blocker: The C-H bonds of a cyclopropyl ring are generally stronger than those in linear alkyl chains, making the ring more resistant to oxidative metabolism by cytochrome P450 enzymes. scientificupdate.com Strategically placing a cyclopropyl group can block undesirable metabolism at a specific position in a molecule.

The 2-cyclopropyl substituent in the title compound is a key feature for bioisosteric strategies, allowing chemists to fine-tune the shape, rigidity, and metabolic stability of potential drug candidates.

Structure-Activity Relationship (SAR) Studies on Pyridine and Cyclopropyl Derivatives for Target Modulation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govresearchgate.net The this compound scaffold offers multiple points for modification to establish a comprehensive SAR.

Pyridine Ring Substitution: The pyridine ring itself provides a platform for extensive SAR exploration. The positions of the bromine atoms and the cyclopropyl group are critical. A typical SAR campaign would involve:

Varying Halogen Substitution: Replacing the bromine atoms at positions 3 and 6 with other halogens (e.g., chlorine, fluorine) or with hydrogen to understand the role of both sterics and electronics at these positions.

Positional Isomerism: Synthesizing isomers where the cyclopropyl group is at a different position (e.g., position 4 or 5) to probe the spatial requirements of the target's binding pocket.

Introducing Other Groups: Using the bromine atoms as synthetic handles to introduce a diverse array of chemical functionalities (e.g., aryl groups, amines, ethers) to build a detailed picture of the target's structural and electronic preferences. Studies on other substituted pyridines have shown that even small changes, such as the position of a substituent, can dramatically alter biological activity and target selectivity. nih.govacs.orgnih.gov

Cyclopropyl Group Modification: The cyclopropyl group itself can be modified. For example, introducing substituents onto the cyclopropane ring can create chiral centers and explore specific stereochemical interactions within the binding site. Fluorinated cyclopropyl groups, for instance, have been designed to fine-tune the properties of serotonin (B10506) receptor agonists. nih.gov

Table 2: Hypothetical SAR Study on the this compound Scaffold

Position of Modification Example Modification Potential Impact on Activity/Properties
Position 2 Replace cyclopropyl with isopropyl Increased flexibility, potential loss of potency due to entropic penalty. nih.gov
Position 3 Replace bromo with fluoro Altered electronics, potentially improved membrane permeability. sci-hub.se
Position 6 Replace bromo with an aryl group (via Suzuki coupling) Increased size, potential for new π-stacking interactions, altered solubility.

| Cyclopropyl Ring | Introduce a methyl or fluoro group | Creation of stereocenters, probing for specific chiral interactions, altered metabolic stability. nih.gov |

Design and Synthesis of Ligands for Specific Biological Receptors

The design and synthesis of ligands that bind with high affinity and selectivity to specific biological receptors is a central goal of drug discovery. The this compound scaffold is an excellent starting material for this purpose. The two bromine atoms provide chemically distinct handles for sequential, site-selective functionalization.

For example, one bromine atom could be selectively reacted via a cross-coupling reaction to introduce a group known to interact with a particular receptor sub-pocket. The second bromine atom could then be used to attach a different moiety, such as a linker or a group designed to improve pharmacokinetic properties. This modular approach allows for the systematic construction of complex molecules tailored to a specific biological target.

The synthesis of σ receptor ligands, for example, has been accomplished starting from 2-bromobenzaldehyde, demonstrating the utility of halogenated aromatics as key intermediates in building complex ligand architectures. nih.gov Similarly, analogues of nicotinic receptor ligands have been synthesized by modifying the pyridine ring of a parent compound, with substitutions at various positions leading to a wide range of binding affinities. nih.gov The presence of the cyclopropyl group adds another layer of design, allowing for the creation of rigid linkers or conformationally restricted pharmacophores, which can be critical for achieving high receptor selectivity.

Applications in Agrochemical and Material Sciences Research

Development of Novel Agrochemical Active Ingredients

The structural motifs present in 3,6-Dibromo-2-cyclopropylpyridine are of significant interest in the design of new agrochemicals. The pyridine (B92270) core is a common feature in many successful pesticides, and the presence of bromine atoms and a cyclopropyl (B3062369) group offers opportunities for further chemical modification to fine-tune the biological activity and physical properties of the resulting compounds.

Research in this area focuses on using this compound as a key intermediate. The bromine atoms are particularly useful as they can be readily replaced or used in cross-coupling reactions to introduce a wide variety of other functional groups. This allows for the systematic exploration of the chemical space around the core structure to identify derivatives with potent and selective pesticidal activity. The cyclopropyl group can also play a crucial role in enhancing the efficacy of the final product, potentially by influencing its binding to target sites in pests or by improving its metabolic stability.

While specific commercial agrochemicals derived directly from this compound are not widely documented in the public domain, its role as a precursor in the research and development pipeline is significant. The exploration of derivatives of this compound contributes to the ongoing effort to discover new and effective solutions for crop protection.

Integration into Advanced Materials

The same reactivity that makes this compound a useful intermediate in agrochemical synthesis also lends itself to applications in material science. The ability to undergo various chemical transformations allows for its incorporation into a range of advanced materials with tailored properties.

The pyridine ring is a well-known fluorophore, and its derivatives are often investigated for their photophysical properties. By strategically modifying the this compound molecule, for instance, through cross-coupling reactions to introduce chromophoric or auxochromic groups, it is possible to create novel fluorescent materials. The bromine atoms serve as convenient handles for such modifications, enabling the synthesis of a library of compounds with varying emission and absorption characteristics. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

The nitrogen atom in the pyridine ring of this compound can act as a coordination site for metal ions. This property makes it a potential ligand for the construction of metal complexes and metal-organic frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters linked together by organic ligands. The ability to pre-design the ligand allows for the tuning of the resulting MOF's properties, such as pore size, surface area, and chemical functionality.

The dibromo-substituted pyridine structure can be further functionalized to create multitopic ligands capable of bridging multiple metal centers, which is a key requirement for the formation of extended porous networks. These materials have potential applications in gas storage and separation, catalysis, and drug delivery. The synthesis of such ligands often involves palladium-catalyzed coupling reactions where the bromine atoms are substituted. mdpi.com

The reactive nature of the bromine atoms in this compound allows it to serve as a monomer or a cross-linking agent in polymerization reactions. This can lead to the formation of specialty polymers with unique thermal, mechanical, or optical properties. For example, it could be incorporated into polymers to enhance their flame retardancy, a common application for brominated compounds. Furthermore, it can be used as a starting material for the synthesis of a variety of other specialty chemicals through the substitution of its bromine atoms.

Q & A

Q. What are the standard synthetic routes for preparing 3,6-Dibromo-2-cyclopropylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves bromination of 2-cyclopropylpyridine using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C). Microwave-assisted synthesis (e.g., 50–100°C, 30–60 minutes) can improve regioselectivity and reduce side products . For intermediates, reductive coupling with nickel catalysts (e.g., NiCl₂/Zn) may stabilize reactive pyridyl fragments, as seen in analogous bipyridine syntheses . Key factors affecting yield include stoichiometry of bromine sources, solvent polarity (e.g., DMF vs. THF), and inert atmosphere use to prevent decomposition.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.8–1.5 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). Bromine substituents deshield adjacent carbons, shifting ¹³C signals upfield .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 292.92 for C₈H₆Br₂N).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve brominated isomers .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the bromination of 2-cyclopropylpyridine?

  • Methodological Answer : Regioselective bromination at the 3- and 6-positions requires steric and electronic control:
  • Directing Groups : Introduce temporary protecting groups (e.g., sulfonyl) to block undesired positions .
  • Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to polarize the pyridine ring, favoring electrophilic attack at meta positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance bromine electrophilicity, improving selectivity.
Bromination MethodRegioselectivity (3,6 vs. 2,5)Yield (%)Reference
PBr₃ (0°C, DCM)3,6 > 2,5 (4:1)65–70
NBS (UV light, THF)3,6 > 2,5 (3:1)55–60

Q. How can researchers resolve contradictions in reported stability data for this compound under acidic conditions?

  • Methodological Answer : Conflicting stability reports may arise from impurities or varying experimental setups. To reconcile discrepancies:
  • Accelerated Aging Studies : Expose the compound to HCl (0.1–1 M) at 40–60°C, monitoring degradation via LC-MS.
  • Control Variables : Compare stability in anhydrous vs. humid environments, as moisture can hydrolyze cyclopropyl groups .
  • Computational Modeling : Use DFT calculations to predict bond dissociation energies (BDEs) for Br-C and cyclopropane C-C bonds under protonation .

Q. What advanced techniques characterize electronic effects of the cyclopropyl group on the pyridine ring’s reactivity?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects. Cyclopropyl’s strain induces hyperconjugation, lowering the LUMO energy of the pyridine ring .
  • X-ray Crystallography : Resolve bond angles and distances to quantify ring strain (e.g., cyclopropane C-C-C angles ~60°) and its impact on π-π stacking in coordination complexes .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling with boronic acids. Bulky ligands (e.g., SPhos) mitigate steric hindrance from the cyclopropyl group .
  • Solvent/Base Optimization : Use toluene/EtOH (4:1) with K₂CO₃ for milder conditions, preserving the cyclopropane ring.
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

  • Methodological Answer : Discrepancies may stem from solvent effects or dynamic processes (e.g., ring puckering):
  • Variable Temperature NMR : Cool samples to –40°C to "freeze" conformational changes and resolve split peaks .
  • COSY/NOESY : Correlate coupling between cyclopropyl and pyridine protons to confirm spatial proximity .

Q. What methodologies validate the purity of this compound in catalytic applications?

  • Methodological Answer :
  • Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (±0.3% tolerance).
  • ICP-MS : Detect trace metal contaminants (e.g., Ni, Pd) from synthetic steps, which may poison catalysts .
  • Catalytic Test Reactions : Use standardized coupling reactions (e.g., with phenylboronic acid) to benchmark activity against literature yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.